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Compound of Interest

Compound Name: (R)-1-Boc-3-aminopyrrolidine

Cat. No.: B125337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-
Boc-3-aminopyrrolidine, a key chiral building block in pharmaceutical and medicinal

chemistry. The document presents available and estimated data for Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with

detailed experimental protocols for acquiring such data.

Introduction
(R)-1-Boc-3-aminopyrrolidine, also known as tert-butyl (R)-3-aminopyrrolidine-1-carboxylate,

is a versatile synthetic intermediate widely used in the development of novel therapeutics. Its

stereochemistry and the presence of a readily cleavable Boc protecting group make it an

invaluable component in the synthesis of complex molecules, including enzyme inhibitors and

receptor ligands. Accurate spectroscopic characterization is paramount for ensuring the

identity, purity, and quality of this reagent in drug discovery and development workflows.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-1-Boc-3-aminopyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of (R)-1-Boc-3-aminopyrrolidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.33-3.49 m 3H Pyrrolidine CH, CH2

3.27-3.32 m 1H Pyrrolidine CH2

2.95-3.03 m 1H Pyrrolidine CH2

1.98-2.08 m 1H Pyrrolidine CH2

1.63-1.70 m 1H Pyrrolidine CH2

1.41 s 9H Boc (C(CH3)3)

Solvent: CDCl3, Frequency: 600 MHz[1]

Table 2: Estimated 13C NMR Spectroscopic Data of (R)-1-Boc-3-aminopyrrolidine

Chemical Shift (δ) ppm Assignment

~154 Boc (C=O)

~79 Boc (C(CH3)3)

~50 Pyrrolidine C-N (adjacent to Boc)

~47 Pyrrolidine C-N (adjacent to amine)

~45 Pyrrolidine CH2

~33 Pyrrolidine CH2

~28 Boc (C(CH3)3)

Note: These are estimated values based on typical chemical shifts for Boc-protected amines

and pyrrolidine rings.

Infrared (IR) Spectroscopy
An ATR-IR spectrum for (R)-1-Boc-3-aminopyrrolidine is available from commercial suppliers,

though specific peak values are not always detailed in publicly accessible data.[2] The
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expected characteristic absorption bands are presented in Table 3.

Table 3: Estimated Infrared (IR) Absorption Bands for (R)-1-Boc-3-aminopyrrolidine

Wavenumber (cm-1) Intensity Assignment

~3350 Medium, Broad N-H Stretch (amine)

~2970 Strong C-H Stretch (aliphatic)

~1690 Strong C=O Stretch (Boc carbamate)

~1590 Medium N-H Bend (amine)

~1400 Strong C-N Stretch (carbamate)

~1170 Strong C-O Stretch (carbamate)

Note: These are estimated values based on characteristic functional group frequencies for Boc-

protected amines.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of (R)-1-Boc-3-aminopyrrolidine

m/z Ion Method

131.20 [M-55]+ ESI

Note: The [M-55]+ ion corresponds to the loss of the tert-butyl group.[1] The expected

molecular ion [M+H]+ would be approximately m/z 187.2.

Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-Boc-3-aminopyrrolidine in

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm

NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

1H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard 90° pulse sequence.

Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-5

seconds for small molecules).

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

13C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small drop of neat (R)-1-Boc-3-aminopyrrolidine directly onto the center of the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm-1).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of (R)-1-Boc-3-aminopyrrolidine (e.g., 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI).

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z)

range.

Data Analysis: Identify the molecular ion peak ([M+H]+) and any characteristic fragment ions.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like (R)-1-Boc-3-aminopyrrolidine.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of (R)-1-
Boc-3-aminopyrrolidine. For mission-critical applications, it is recommended to acquire and

interpret full spectroscopic data on the specific batch of the compound being used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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